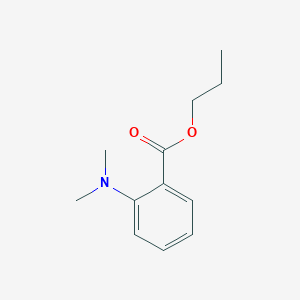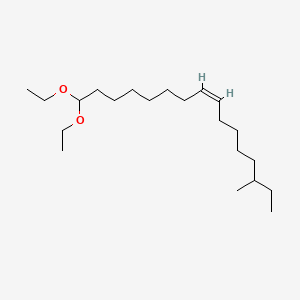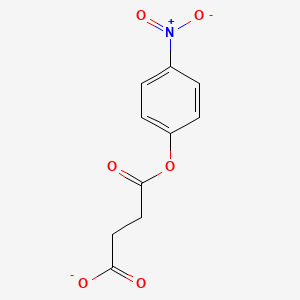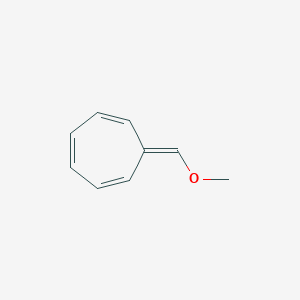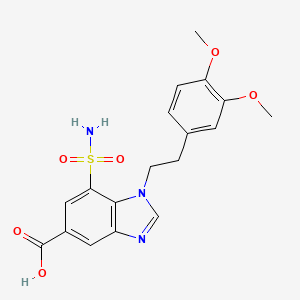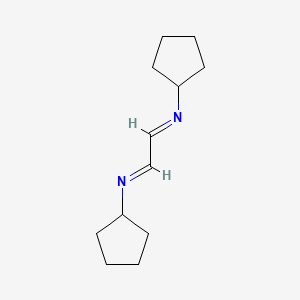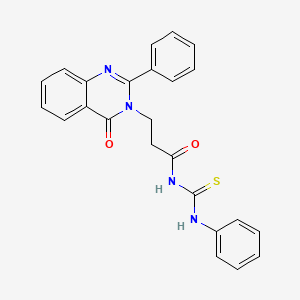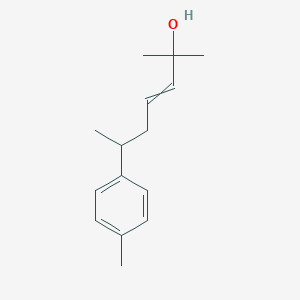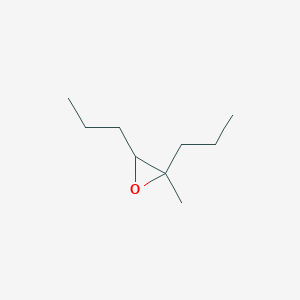
2-Methyl-2,3-dipropyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dipropyloxirane is an organic compound with the molecular formula C9H18O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl group and two propyl groups attached to the oxirane ring, making it a branched oxirane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dipropyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2,3-dipropyl-1-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. One such method is the catalytic epoxidation of alkenes using transition metal catalysts such as titanium or molybdenum complexes. These catalysts can facilitate the epoxidation reaction under milder conditions and with higher efficiency, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dipropyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can react with the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2,3-dipropyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dipropyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparaison Avec Des Composés Similaires
2-Methyl-2,3-dipropyloxirane can be compared with other oxiranes such as ethylene oxide and propylene oxide. While ethylene oxide and propylene oxide are simpler and more commonly used, this compound offers unique reactivity due to its branched structure. This branching can influence the compound’s physical and chemical properties, making it suitable for specific applications where other oxiranes may not be as effective.
List of Similar Compounds
- Ethylene oxide
- Propylene oxide
- 2,3-Dimethyloxirane
- 2-Ethyloxirane
Propriétés
Numéro CAS |
71649-75-7 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-methyl-2,3-dipropyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-6-8-9(3,10-8)7-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
WSQBMZGPQLGYDR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(O1)(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


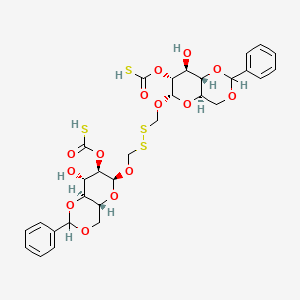
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
